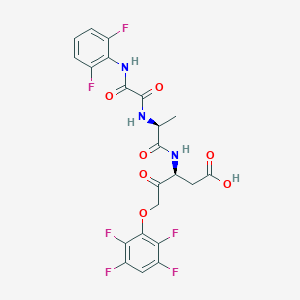
N-(2,6-Difluorophenyl)-2-oxoglycyl-N-((1S)-1-(carboxymethyl)-2-oxo-3-(2,3,5,6-tetrafluorophenoxy)propyl)-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IDN-7314 is an orally active pan-caspase protease inhibitor designed to reduce the activity of enzymes that mediate inflammation and cell death (apoptosis). It has shown promising results in preclinical models for the treatment of primary sclerosing cholangitis, a disease affecting bile ducts in the liver which can lead to cirrhosis and liver failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IDN-7314 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of IDN-7314 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification systems, and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: IDN-7314 primarily undergoes reactions related to its role as a caspase inhibitor. These include interactions with caspase enzymes, leading to the inhibition of their activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions: The primary reagents involved in the activity of IDN-7314 are the caspase enzymes themselves. The compound is designed to interact with these enzymes under physiological conditions, typically at body temperature and neutral pH.
Major Products Formed: The major product of the interaction between IDN-7314 and caspase enzymes is the inhibited form of the enzyme, which is unable to mediate apoptosis or inflammation.
Scientific Research Applications
IDN-7314 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of caspase enzymes and their role in various biochemical pathways.
Biology: Employed in research to understand the mechanisms of apoptosis and inflammation, particularly in liver diseases.
Medicine: Investigated as a potential therapeutic agent for the treatment of primary sclerosing cholangitis and other liver diseases.
Industry: Potential applications in the development of novel therapeutics targeting caspase-mediated pathways in various diseases.
Mechanism of Action
IDN-7314 exerts its effects by inhibiting the activity of caspase enzymes, which are key mediators of apoptosis and inflammation. The compound binds to the active site of these enzymes, preventing them from cleaving their substrates and thereby blocking the apoptotic signaling pathways. This inhibition reduces the activity of enzymes that mediate inflammation and cell death, leading to a decrease in hepatic tissue factor-driven coagulation and hepatocellular injury .
Comparison with Similar Compounds
Emricasan: Another pan-caspase inhibitor developed by Conatus Pharmaceuticals, Inc. It is also designed to reduce the activity of caspase enzymes and has been investigated for the treatment of chronic liver diseases.
VX-166: A caspase inhibitor developed by Vertex Pharmaceuticals, Inc. It has shown potential in reducing inflammation and apoptosis in various disease models.
Uniqueness of IDN-7314: IDN-7314 is unique in its specific design and efficacy in preclinical models of primary sclerosing cholangitis. It has demonstrated significant improvements in biochemical indices of hepatic and biliary damage, suggesting its potential as a novel therapeutic agent for this condition .
Properties
CAS No. |
254750-11-3 |
|---|---|
Molecular Formula |
C22H17F6N3O7 |
Molecular Weight |
549.4 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[2-(2,6-difluoroanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid |
InChI |
InChI=1S/C22H17F6N3O7/c1-8(29-21(36)22(37)31-18-9(23)3-2-4-10(18)24)20(35)30-13(6-15(33)34)14(32)7-38-19-16(27)11(25)5-12(26)17(19)28/h2-5,8,13H,6-7H2,1H3,(H,29,36)(H,30,35)(H,31,37)(H,33,34)/t8-,13-/m0/s1 |
InChI Key |
VMPUKWSLCRUGSR-SDBXPKJASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=C(C=CC=C2F)F |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[2,6-di(propan-2-yl)pyridin-4-yl]amino]pyrimidine-5-carboxamide](/img/structure/B10860823.png)

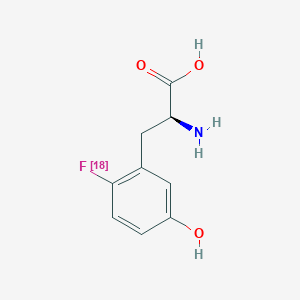
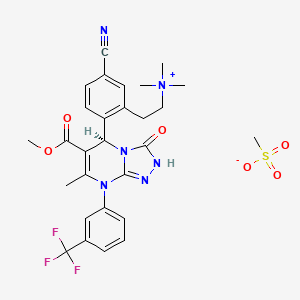
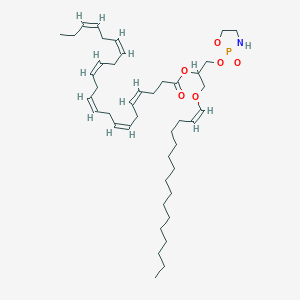
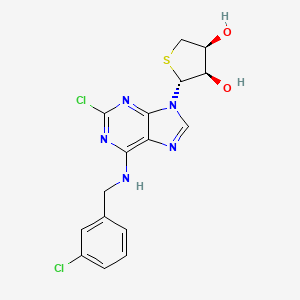
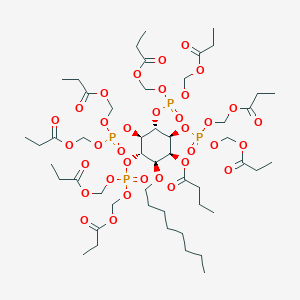


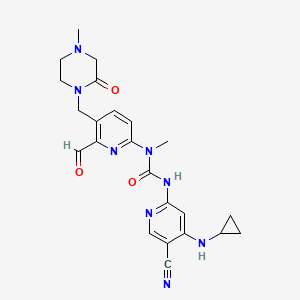
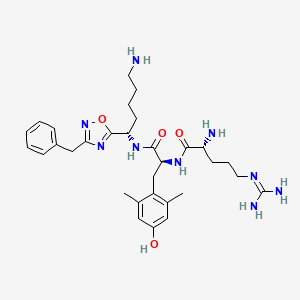
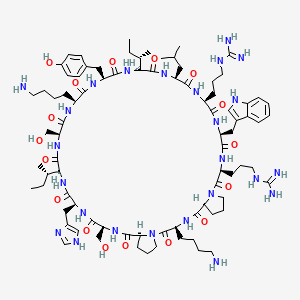
![4-[4-[4-(trifluoromethoxy)phenyl]cyclohexyl]oxy-1H-triazole-5-carboxylic acid](/img/structure/B10860893.png)
